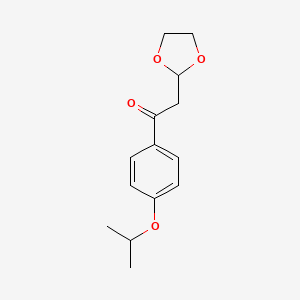
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone, also known as 1,3-dioxolane-2-ethanone or 2-ethanone-1,3-dioxolane, is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 170°C and a molecular weight of 214.25 g/mol. The compound is often used as a reagent in organic synthesis, as a solvent, and as a starting material for other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and formation of new vic-dioxime complexes
This research focuses on the synthesis of specific compounds involving 1,3-dioxolan derivatives and their formation into mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structures of these complexes vary with the type of metal ion, proposing octahedral, square planar, and tetrahedral geometries based on various spectroscopic and analytical techniques (Canpolat & Kaya, 2005).
Photoinitiated Alkylation
Synthesis of monoprotected 1,4-diketones via photoinduced alkylation
This study outlines a method for synthesizing monoprotected 1,4-diketones through a photoinduced alkylation process involving 2-substituted-1,3-dioxolanes and enones. The efficiency of the process varies depending on the structure of the enones used, with cyclic enones yielding better results compared to open-chain ketones (Mosca et al., 2001).
Mechanochemical Applications
Mechanochemistry of pharmaceuticals involving 1,3-dioxolan derivatives
The study examines the mechanochemical treatment of pharmaceuticals, particularly focusing on ibuprofen degradation. The process involves the use of 1,3-dioxolan derivatives and results in various degradation products, highlighting the potential of mechanochemistry in drug detoxification (Andini et al., 2012).
Chemical Reactions and Characterization
Reactions and characterizations of 1,3-dioxacyclanes
This research explores the chemical behavior of 1,3-dioxacyclanes in various reactions, offering insights into their reactivity and potential applications in synthetic chemistry. The study investigates different chemical reactions involving 1,3-dioxacyclanes, providing a foundation for further exploration of their utility in chemical synthesis (Raskil’dina et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Synthesis and biological evaluation of compounds for anti-inflammatory and antimicrobial activities
Several studies have synthesized and evaluated the biological activities of compounds involving 1,3-dioxolan derivatives. These studies highlight the potential medicinal applications of these compounds, focusing on their anti-inflammatory and antimicrobial properties. The synthesis methods and biological evaluation processes offer insights into the therapeutic potential of these compounds (Rehman et al., 2022), (Mao et al., 2013), (Wanjari, 2020), (Singh et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBIHAGXZQMDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
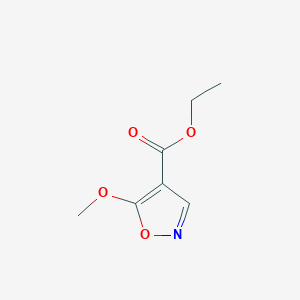
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
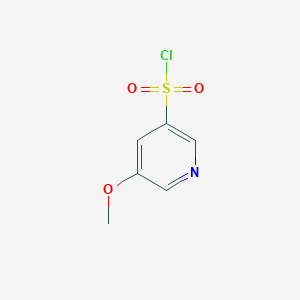
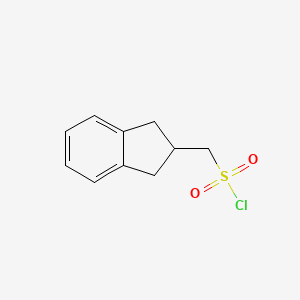
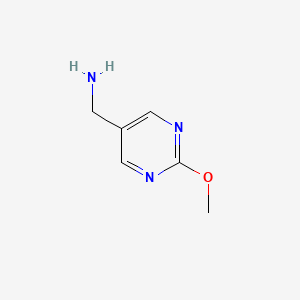
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
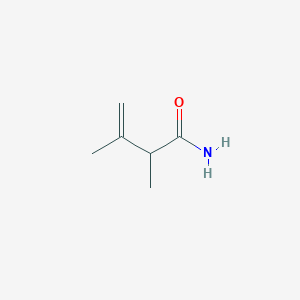
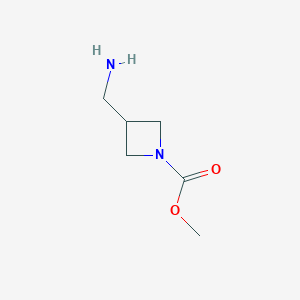
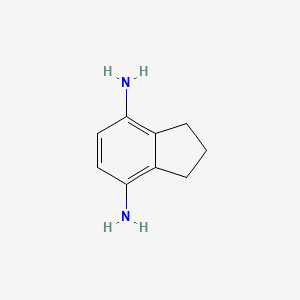
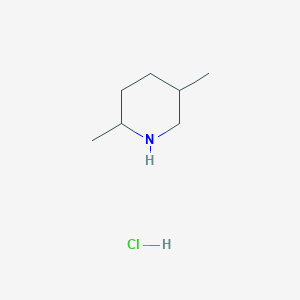
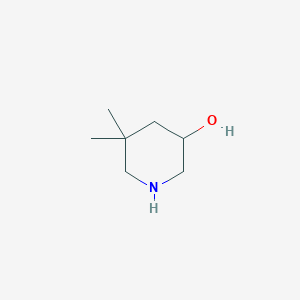
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
